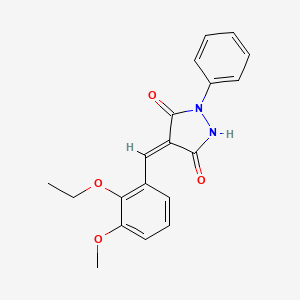![molecular formula C20H20N2O2 B5755896 N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea, also known as MEN 10755, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a urea derivative and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea is not fully understood. However, it has been shown to act as a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular signaling pathways. By inhibiting PKC, N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea may modulate various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to reduce inflammation in animal models of arthritis and asthma. Furthermore, it has been shown to improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea for lab experiments is its potent inhibitory activity against PKC. This makes it a valuable tool for researchers studying the role of PKC in various cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Additionally, the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and diabetes, warrant further investigation. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of this compound may enhance its utility in scientific research.
Méthodes De Synthèse
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea involves the condensation of 4-methoxyphenethylamine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea in the presence of a catalyst such as palladium on carbon to yield the final product.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and physiology.
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-17-11-9-15(10-12-17)13-14-21-20(23)22-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMLNIQJUGKMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methoxyphenyl)ethyl]-3-naphthalen-1-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


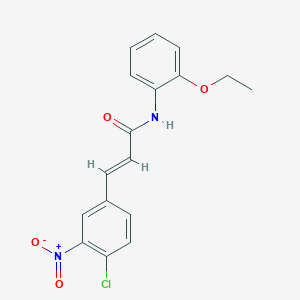
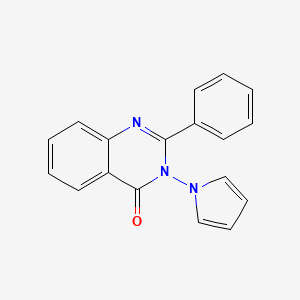
![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)
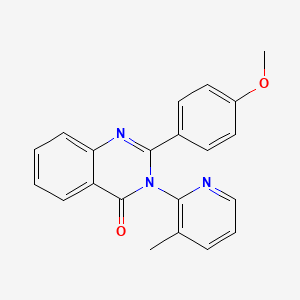

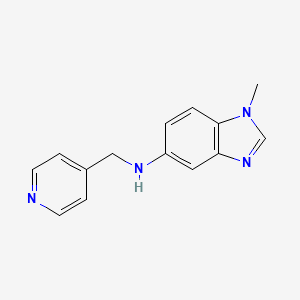

![N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)
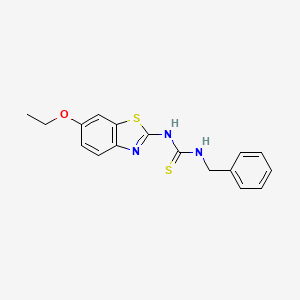

![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)
